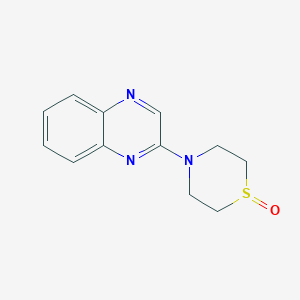![molecular formula C16H17N5O2 B7573539 N-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]-1H-indole-6-carboxamide](/img/structure/B7573539.png)
N-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]-1H-indole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]-1H-indole-6-carboxamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies due to its promising anti-cancer properties.
Mecanismo De Acción
DMXAA exerts its anti-cancer effects through a complex mechanism of action. It is thought to activate the immune system, leading to the production of cytokines and other immune system molecules that can induce tumor cell death. DMXAA has also been shown to inhibit the formation of new blood vessels in tumors, which can limit the tumor's ability to grow and spread.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to induce the production of cytokines and other immune system molecules, as well as to inhibit the formation of new blood vessels in tumors. DMXAA has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMXAA in lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in a variety of cancer types. It has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy. However, DMXAA has some limitations in lab experiments, including its relatively short half-life and the need for high doses to achieve therapeutic effects.
Direcciones Futuras
There are a number of potential future directions for research on DMXAA. One area of interest is the development of new formulations or delivery methods that can improve the compound's pharmacokinetics and bioavailability. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to DMXAA treatment. Finally, there is interest in exploring the potential use of DMXAA in combination with other cancer treatments, such as immunotherapy or targeted therapy.
Métodos De Síntesis
DMXAA can be synthesized through a multi-step process involving the condensation of 2-acetylpyrazine with N,N-dimethylformamide dimethyl acetal, followed by the addition of indole-6-carboxylic acid. The resulting compound is then purified through a series of chromatography techniques to obtain pure DMXAA.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its potential use in cancer treatment. In preclinical studies, DMXAA has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including melanoma, lung cancer, and colon cancer. DMXAA has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-20(2)15(22)10-21-9-13(8-18-21)19-16(23)12-4-3-11-5-6-17-14(11)7-12/h3-9,17H,10H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPPZGDSERCYMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=C(C=N1)NC(=O)C2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]-1H-indole-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile](/img/structure/B7573460.png)
![1-(2,3-Dihydroindol-1-yl)-2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ylamino)propan-1-one](/img/structure/B7573471.png)
![N-[[1-(4-chlorophenyl)cyclohexyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573474.png)
![2-Methyl-4-[(5-pyridin-4-ylpyrazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7573484.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-[3-(ethoxymethyl)piperidin-1-yl]methanone](/img/structure/B7573488.png)
![7-[(5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl)methyl]-3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573493.png)
![N-[(2,6-difluorophenyl)methyl]-N-ethyl-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7573499.png)
![4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7573511.png)
![5-Fluoro-2-([1,2,4]triazolo[4,3-a]pyridin-3-yloxymethyl)benzonitrile](/img/structure/B7573513.png)

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B7573527.png)
![N-butyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B7573533.png)
![3-Methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7573534.png)
![N-cyclopentyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7573550.png)